tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperidine and pyrazole rings in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the tert-butyl ester group.
Protection: The amino group is protected using a suitable protecting group, such as trityl chloride.
Condensation: The protected intermediate is then condensed with piperidine-1-carboxylate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield primary amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pyrazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is similar in structure but contains a boronate ester group instead of an amino group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a methoxybenzyl group attached to the pyrazole ring, making it structurally similar.
Uniqueness
The uniqueness of tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate lies in its combination of piperidine and pyrazole rings, which provides a versatile scaffold for the synthesis of various bioactive molecules. Its ability to undergo multiple chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H24N4O2 |
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Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl 4-(5-amino-1-methylpyrazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)18-7-5-10(6-8-18)11-9-12(15)17(4)16-11/h9-10H,5-8,15H2,1-4H3 |
InChI Key |
RGUNZVXMPSGJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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